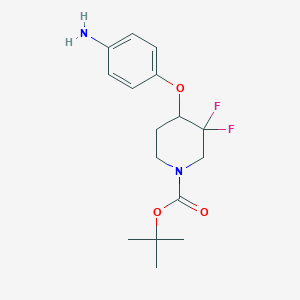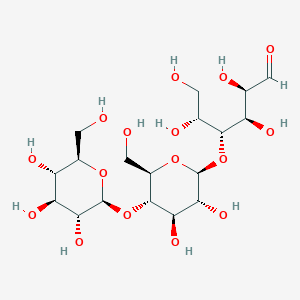
CAFFEIC ACID, 3-METHYL PHENETHYL ESTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CAFFEIC ACID, 3-METHYL PHENETHYL ESTER is an organic compound with the molecular formula C18H18O4. It is known for its potential biological activities and is often studied in the context of its inhibitory effects on certain enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CAFFEIC ACID, 3-METHYL PHENETHYL ESTER typically involves the esterification of 3-(3,4-dihydroxyphenyl)acrylic acid with 3-methylphenethyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the phenyl ring.
Reduction: Reduction reactions can target the double bond in the acrylic acid moiety.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with quinone structures.
Reduction: Reduced forms with saturated bonds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
CAFFEIC ACID, 3-METHYL PHENETHYL ESTER has several applications in scientific research:
Chemistry: Used as a model compound in studying esterification and substitution reactions.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its inhibitory effects on enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Industry: Utilized in the synthesis of other complex organic molecules.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play a crucial role in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation. By inhibiting these enzymes, the compound can reduce inflammation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenethyl 3-(3,4-dihydroxyphenyl)acrylate
- Methyl 3-(3,4-dihydroxyphenyl)acrylate
- Ethyl 3-(3,4-dihydroxyphenyl)acrylate
Uniqueness
CAFFEIC ACID, 3-METHYL PHENETHYL ESTER is unique due to the presence of the 3-methyl group on the phenethyl moiety, which can influence its reactivity and biological activity. This structural variation can lead to differences in enzyme inhibition potency and selectivity compared to its analogs .
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-13-3-2-4-14(11-13)9-10-22-18(21)8-6-15-5-7-16(19)17(20)12-15/h2-8,11-12,19-20H,9-10H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWJULPWLHVYOK-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CCOC(=O)/C=C/C2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-((7AS)-8,8-dimethyl-1,1-dioxidohexahydro-2H-3a,6-methanobenzo[d]isothiazol-7-yl)but-2-en-1-one](/img/structure/B8099571.png)







![5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene](/img/structure/B8099622.png)



![sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate](/img/structure/B8099649.png)

